molecular formula C11H15NO3 B8521386 2,6-dimethoxy-N,N-dimethylbenzamide

2,6-dimethoxy-N,N-dimethylbenzamide

Cat. No.: B8521386
M. Wt: 209.24 g/mol
InChI Key: OJPOWIJCONCLNP-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by two methoxy (-OCH₃) groups at the ortho (2 and 6) positions of the benzene ring and a dimethylamide (-N(CH₃)₂) group at the para position. The molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (inferred from structural analogs in ). This compound’s structure imparts unique electronic and steric properties due to the electron-donating methoxy groups and the bulky dimethylamide substituent.

Synthetic routes for related benzamides often involve coupling benzoyl chloride derivatives with amines under controlled conditions, as seen in and . For example, N,N-diethyl-2,6-dimethoxybenzamide is synthesized via nucleophilic acyl substitution, leveraging the reactivity of acyl chlorides .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,6-dimethoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO3/c1-12(2)11(13)10-8(14-3)6-5-7-9(10)15-4/h5-7H,1-4H3

InChI Key

OJPOWIJCONCLNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
2,6-Dimethoxy-N,N-dimethylbenzamide -OCH₃ (2,6); -N(CH₃)₂ (1) 209.24 High lipophilicity; potential CNS activity
2,6-Dichloro-N,N-dimethylbenzamide -Cl (2,6); -N(CH₃)₂ (1) 216.10 Enhanced electrophilicity; agrochemical applications
4-Amino-N-(2,6-dimethylphenyl)benzamide -CH₃ (2,6); -NH₂ (4) 254.33 Anticonvulsant activity; rapid N-acetylation
N,N-Diethyl-2,6-dimethoxybenzamide -OCH₃ (2,6); -N(CH₂CH₃)₂ (1) 323.39 Increased lipophilicity; material science uses

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups enhance electron density on the benzene ring, improving stability toward electrophilic attack compared to chloro substituents .
  • Lipophilicity : N,N-Diethyl analogs exhibit higher lipophilicity than dimethyl derivatives, influencing bioavailability and tissue penetration .
  • Chromatographic Behavior : N,N-Dimethylbenzamide derivatives show distinct retention indices due to reduced hydrogen-bonding capacity compared to primary amides .

Pharmacological and Metabolic Profiles

Anticonvulsant Activity

  • 4-Amino-N-(2,6-dimethylphenyl)benzamide (Compound 2): Exhibits ED₅₀ = 1.7 mg/kg (mice, MES model) but undergoes rapid N-acetylation, reducing efficacy .
  • 4-Methyl Analog (Compound 4) : Steric hindrance from ortho-methyl groups slows metabolism, prolonging plasma half-life and enhancing hexobarbital potentiation (61% increase in sleeping time at 375 µg/kg) .

Metabolic Pathways

  • D2916 (2,6-Dimethylbenzamide Derivative): Hydroxylation occurs at methyl groups, with sex-specific preferences (males: phenyl ring; females: isoxazolyl ring) . Methoxy groups in this compound are likely metabolized via O-demethylation, yielding phenolic intermediates, which could alter toxicity profiles .

Material Science and Crystallography

  • Co-Crystal Formation : 2,6-Dimethoxybenzoic acid forms co-crystals with N-(4-acetylphenyl)benzamide, suggesting methoxy groups facilitate hydrogen-bonding networks critical for crystal engineering .
  • Thiadiazolyl Derivatives : N-[5-(1,1-Dimethylhexyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide (C₁₈H₂₇N₃O₂S) demonstrates applications in agrochemicals due to its heterocyclic moiety .

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